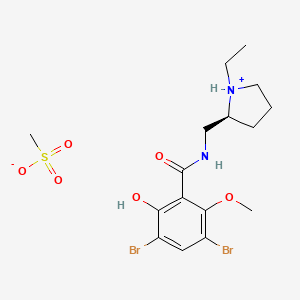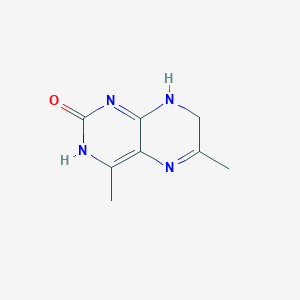
Naphthalene, 4-fluoro-1,2-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 4-fluoro-1,2-dihydro- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 4th position and a partially hydrogenated naphthalene ring. Naphthalene derivatives are known for their unique photophysical and chemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 4-fluoro-1,2-dihydro- typically involves the introduction of a fluorine atom into the naphthalene ring. One common method is the diazo-reaction followed by a substitution reaction. In this process, alpha naphthylamine is mixed with hydrochloric acid solution, and sodium nitrite is added to form a diazonium salt solution. Fluoboric acid is then added to the diazonium salt solution to carry out the substitution reaction, resulting in the formation of the desired fluorinated naphthalene derivative .
Industrial Production Methods
Industrial production of naphthalene, 4-fluoro-1,2-dihydro- may involve similar synthetic routes but on a larger scale. The use of hot wind as a heat source for the decomposition reaction of aromatic diazonium salt borofluoride is one such method. This approach ensures a steady and controlled reaction process, minimizing dangerous and harmful factors .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 4-fluoro-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of naphthalene, 4-fluoro-1,2-dihydro- can lead to the formation of fluoro-naphthoquinones, while reduction can yield fluoro-tetralins .
Aplicaciones Científicas De Investigación
Naphthalene, 4-fluoro-1,2-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, fluorescent probes, and organic electronic devices due to its strong fluorescence and photostability
Mecanismo De Acción
The mechanism of action of naphthalene, 4-fluoro-1,2-dihydro- involves its interaction with molecular targets and pathways within biological systems. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways. Additionally, its anti-inflammatory effects may result from the inhibition of enzymes like cyclooxygenase-2 (COX-2) .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to naphthalene, 4-fluoro-1,2-dihydro- include other fluorinated naphthalene derivatives such as:
- Naphthalene, 2-fluoro-
- Naphthalene, 1-fluoro-
- Naphthalene, 3-fluoro-
Uniqueness
Naphthalene, 4-fluoro-1,2-dihydro- is unique due to its specific substitution pattern and partially hydrogenated ring structure. This uniqueness imparts distinct photophysical and chemical properties, making it valuable for specific applications in fluorescence probes and organic electronics .
Propiedades
Fórmula molecular |
C10H9F |
|---|---|
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
4-fluoro-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
Clave InChI |
AUWFQDHXYSYTIR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)



![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)




![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
